Home > Products > Screening Compounds P9416 > gamma-Secretase Modulators
gamma-Secretase Modulators - 937812-80-1

gamma-Secretase Modulators

Catalog Number: EVT-362767
CAS Number: 937812-80-1
Molecular Formula: C26H24F3N3O3
Molecular Weight: 483.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(Bis(phenethoxy)pyrimidine-2-ylthio)hexanoic acid (8)

Compound Description: 2-(Bis(phenethoxy)pyrimidine-2-ylthio)hexanoic acid is a dual modulator of γ-secretase and peroxisome proliferator-activated receptor gamma (PPARγ) with reported IC50 (Aβ42) and EC50 (PPARγ) values of 22.8 μM and 8.3 μM, respectively []. This compound served as an initial lead structure for designing dual-acting agents targeting both γ-secretase and PPARγ for Alzheimer’s disease.

2-(Bis(4-(trifluoromethyl)phenethoxy)pyrimidine-2-ylthio)hexanoic acid (16)

Compound Description: This compound represents a structurally modified analog of compound 8, incorporating p-trifluoromethyl substituents on the phenyl rings []. This modification led to a significant improvement in potency, with an IC50 (Aβ42) of 6.0 μM and an EC50 (PPARγ) of 11.0 μM.

2-(Bis(cyclohexyloxy)pyrimidine-2-ylthio)hexanoic acid (22)

Compound Description: This compound is another analog of compound 8, where the two phenyl residues are replaced with cyclohexyl groups []. It displays potent dual activity, with an IC50 (Aβ42) of 5.1 μM and an EC50 (PPARγ) of 6.6 μM.

Carprofen Derivatives

Compound Description: Carprofen, a known cyclooxygenase-2 (COX-2) inhibitor, was modified to investigate its potential as a GSM []. N-Sulfonylated and N-alkylated carprofen derivatives were synthesized, and several compounds exhibited potent γ-secretase modulation by selectively reducing Aβ42 and increasing Aβ38 levels.

7-Phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2.4]triazol-2-amine Derivatives

Compound Description: These derivatives represent a novel class of bicyclic heteroaryl compounds reported as GSMs for the treatment of Alzheimer’s disease []. These compounds target γ-secretase and aim to modulate its activity, thereby reducing the production of the more pathogenic Aβ42 peptide.

N-Substituted carbazolyloxyacetic acids

Compound Description: A series of N-sulfonylated and N-alkylated carbazolyloxyacetic acids were synthesized and evaluated for their ability to inhibit and modulate γ-secretase []. Introduction of lipophilic substituents, such as arylsulfones or alkyl groups, transformed 2-carbazolyloxyacetic acids into potent GSMs, selectively reducing Aβ42 and increasing Aβ38 levels.

Substituted bicyclic imidazole derivatives

Compound Description: This invention describes the synthesis and evaluation of a series of acyclic substituted imidazole derivatives designed as γ-secretase modulators []. These compounds are structurally diverse and explore various substitutions around the bicyclic imidazole core, aiming to achieve optimal potency and selectivity.

Piperidine-derived γ-secretase modulators

Compound Description: This patent describes a series of piperidine derivatives designed as GSMs []. While specific details regarding their structures and activities are limited in the abstract, the patent highlights the potential of piperidine-based scaffolds as a novel class of GSMs.

Source and Classification

Gamma-secretase modulators are derived from various chemical scaffolds, including nonsteroidal anti-inflammatory drugs and novel heterocyclic compounds. They can be classified into two main generations:

  • First Generation: Primarily based on nonsteroidal anti-inflammatory drug derivatives that exhibit modulation without inhibiting Notch signaling.
  • Second Generation: These compounds have been optimized for improved potency and selectivity, targeting specific interactions within the gamma-secretase complex without affecting other substrates.
Synthesis Analysis

Methods and Technical Details

The synthesis of gamma-secretase modulators typically involves convergent synthetic strategies that allow for the modification of core structures to enhance pharmacological properties. For example, one approach includes:

  1. Nucleophilic Substitution: Starting from acetophenones, nucleophilic substitution reactions are employed to introduce various functional groups.
  2. Bromination: Acid-catalyzed bromination is used to create bromoethanone intermediates, which can be further reacted to form desired analogs.
  3. Structural Modification: The introduction of methoxypyridine or other heterocycles into the B-ring of the gamma-secretase modulator scaffold has been shown to improve solubility and biological activity.

This iterative process allows chemists to explore a wide array of structural modifications while assessing their impact on gamma-secretase modulation efficacy .

Molecular Structure Analysis

Structure and Data

The gamma-secretase complex comprises several subunits: presenilin (either PS1 or PS2), nicastrin, Aph-1, and Pen-2. The molecular weight of this complex is approximately 220 kDa under optimal conditions. The active site resides within transmembrane domains of presenilin, which contains essential aspartyl residues critical for enzymatic function .

The structural diversity of gamma-secretase modulators includes various functional groups that can significantly influence their binding affinity and selectivity for the gamma-secretase complex. For instance, modifications in the B-ring can lead to substantial changes in activity against amyloid-beta production .

Chemical Reactions Analysis

Reactions and Technical Details

Gamma-secretase modulators operate through allosteric mechanisms rather than direct inhibition. This allows them to modulate the cleavage specificity of gamma-secretase without completely blocking its activity. Key reactions include:

  • Cleavage Modulation: By altering substrate binding dynamics at the gamma-site cleavages, these compounds can shift peptide production profiles favorably.
  • Non-competitive Interactions: Many modulators interact directly with components of the gamma-secretase complex rather than with amyloid precursor protein, distinguishing them from traditional inhibitors .
Mechanism of Action

Process and Data

The mechanism by which gamma-secretase modulators exert their effects involves:

  1. Allosteric Modulation: These compounds bind to sites on the gamma-secretase complex that are distinct from the substrate-binding sites, leading to conformational changes that favor the production of shorter amyloid-beta peptides.
  2. Selective Reduction: By preferentially reducing amyloid-beta 42 levels while increasing shorter forms like amyloid-beta 38 and 37, these modulators help mitigate neurotoxic effects associated with Alzheimer’s disease pathology .

Research indicates that certain novel compounds demonstrate significant reductions in amyloid-beta levels in vivo while maintaining Notch signaling integrity, which is crucial for neuronal health .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Gamma-secretase modulators exhibit a range of physical and chemical properties that influence their pharmacokinetics:

  • Solubility: Many newer compounds have been designed to improve solubility profiles compared to earlier generations.
  • Stability: Enhanced metabolic stability is a focus during synthesis to ensure prolonged action within biological systems.
  • Absorption and Distribution: Optimized compounds show favorable absorption characteristics across biological membranes, enhancing central nervous system penetration .
Applications

Scientific Uses

Gamma-secretase modulators hold significant promise in therapeutic applications, particularly for Alzheimer's disease:

  • Disease Modification: By shifting amyloid-beta production towards less toxic forms, these compounds may alter disease progression.
  • Neuroprotection: Maintaining Notch signaling while modulating amyloid-beta levels helps protect neuronal function.
  • Research Tools: These modulators serve as valuable tools in studying gamma-secretase biology and its role in neurodegenerative diseases .
Introduction to Gamma-Secretase Modulators in Alzheimer’s Disease Pathogenesis

Role of Amyloid-β (Aβ) Dysregulation in Alzheimer’s Disease

Alzheimer’s disease (AD) is characterized neuropathologically by extracellular amyloid plaques composed primarily of amyloid-β (Aβ) peptides. Aβ dysregulation—specifically the accumulation of aggregation-prone Aβ42 and Aβ43 isoforms—initiates a pathogenic cascade leading to synaptic dysfunction, neuroinflammation, and neuronal loss [3] [6] [10]. Genetic evidence strongly supports the centrality of Aβ:

  • Familial AD (FAD) mutations in APP, PSEN1, and PSEN2 universally alter γ-secretase processivity, increasing the Aβ42/Aβ40 ratio or total Aβ production [3] [10]. For example, the APP A673T protective variant reduces Aβ production by ~40% [3].
  • Aβ42/Aβ43 toxicity: Aβ42 is the primary component of amyloid plaques due to its hydrophobic C-terminus, which accelerates oligomerization and fibril formation. Aβ43 exhibits even higher aggregation propensity and is enriched in AD brains [6] [10].
  • Oligomer pathogenesis: Soluble Aβ oligomers (not fibrils) are the most neurotoxic species. Type 1 oligomers (formed via primary nucleation) disperse widely and disrupt synaptic function at picomolar concentrations, while Type 2 oligomers (catalyzed by fibrils) remain plaque-associated [9].

Table 1: Pathogenic Aβ Species in Alzheimer’s Disease

Aβ SpeciesRelative AbundanceAggregation PropensityPathogenic Role
Aβ40High (~90%)LowProtective; inhibits Aβ42 aggregation
Aβ42Moderate (~10%)HighCore plaque component; seeds oligomers
Aβ43LowVery highAccelerates plaque formation; understudied driver
OligomersVariableN/ASynaptotoxicity; membrane pore formation

Gamma-Secretase as a Critical Enzyme in Aβ Biogenesis

Gamma-secretase is an intramembrane aspartyl protease complex essential for generating Aβ. Its structure and function dictate Aβ peptide length and profile:

  • Complex composition: Four core subunits—presenilin (PSEN, catalytic subunit), nicastrin (NCT), anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2)—assemble into a complex with 19 transmembrane domains [1] [10]. PSEN harbors two critical aspartate residues (D257/D385 in PSEN1) forming the active site [10].
  • Processive cleavage mechanism: γ-Secretase cleaves APP-derived C99 fragments via stepwise proteolysis ("trimming") along two primary product lines:
  • Aβ40 line: Aβ49 → Aβ46 → Aβ43 → Aβ40
  • Aβ42 line: Aβ48 → Aβ45 → Aβ42 → Aβ38 [4] [5] [10]Aβ43 is generated from Aβ46 trimming, while Aβ38 can arise from Aβ42 or Aβ43 [7].
  • FAD mutant dysfunction: PSEN mutations (e.g., PS1 L166P) reduce processivity, causing "trapping" of longer Aβ intermediates (Aβ42/Aβ43) and decreasing shorter peptides (Aβ38/Aβ37) [7] [10]. This elevates the Aβ42/Aβ40 ratio—a key driver of amyloidogenesis.

Table 2: Gamma-Secretase Processivity in Aβ Generation

Product LineInitial SubstrateIntermediate CleavagesFinal Products
Aβ40 lineAβ49Aβ46 → Aβ43Aβ40, Aβ37
Aβ42 lineAβ48Aβ45 → Aβ42Aβ38
Switching point: Aβ43 → Aβ38

Mechanistic Rationale for Modulating Gamma-Secretase Activity Over Direct Inhibition

Direct γ-secretase inhibition (e.g., with inhibitors like semagacestat) is clinically problematic due to indiscriminate effects on multiple substrates. Gamma-secretase modulators (GSMs) offer a substrate-selective alternative:

  • Limitations of inhibitors:
  • Notch toxicity: GSIs block S3 cleavage of Notch, causing gastrointestinal hemorrhages, immunosuppression, and skin cancer in clinical trials [4] [8].
  • APP-CTF accumulation: Incomplete APP cleavage elevates β-CTF levels, which may induce neurotoxicity and increase the Aβ42/Aβ40 ratio upon drug withdrawal [5].
  • GSM mechanisms of action:
  • Pharmacological effects: GSMs enhance γ-secretase processivity, shifting cleavage from longer (Aβ42/Aβ43) to shorter (Aβ38/Aβ37) peptides without altering total Aβ or AICD production [4] [5].
  • Structural targeting:
  • First-generation GSMs (e.g., NSAID-derived tarenflurbil) bind APP-CTF with low potency (IC50 > 50 μM) [2] [5].
  • Second-generation GSMs (e.g., E2012, RO7019009) target presenilin transmembrane domains, exhibiting nanomolar potency and brain penetration [2] [7]. Photoaffinity probes confirm binding to PSEN-NTF and PSEN-CTF [5] [7].
  • Therapeutic advantages:
  • Rescue of FAD mutants: Heterozygous PS1 L166P (clinically relevant state) shows restored Aβ42/Aβ38 ratios with RO7019009, reducing Aβ42 to wild-type levels [7].
  • Aggregation blockade: Elevated Aβ38/Aβ37 inhibits Aβ42 oligomerization and plaque deposition [4] [7] [9].
  • Notch-sparing: GSMs minimally affect Notch cleavage due to structural differences in substrate docking [2] [5].

Table 3: Classes of Gamma-Secretase Modulators

GSM ClassRepresentative CompoundsTarget SitePotency (Aβ42 IC50)Key Properties
NSAID-derivedTarenflurbil, Sulindac sulfideAPP-CTF>50 μMLow brain penetration; weak efficacy
Carboxylic acidE2012, RO7019009PSEN transmembrane1–50 nMBrain-penetrant; rescues FAD mutants
Heterocyclic (indole)RO5254601PSEN NTF/CTF interface10–100 nMSelective Aβ42→Aβ38 shift
Natural productSome flavonoidsUndeterminedVariableLimited preclinical data

Properties

CAS Number

937812-80-1

Product Name

gamma-Secretase Modulators

IUPAC Name

(4R,7E,9aS)-7-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]-4-(3,4,5-trifluorophenyl)-1,3,4,8,9,9a-hexahydropyrido[2,1-c][1,4]oxazin-6-one

Molecular Formula

C26H24F3N3O3

Molecular Weight

483.5 g/mol

InChI

InChI=1S/C26H24F3N3O3/c1-15-11-31(14-30-15)22-6-3-16(8-24(22)34-2)7-17-4-5-19-12-35-13-23(32(19)26(17)33)18-9-20(27)25(29)21(28)10-18/h3,6-11,14,19,23H,4-5,12-13H2,1-2H3/b17-7+/t19-,23-/m0/s1

InChI Key

VHNYOQKVZQVBLC-RTCGXNAVSA-N

SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C=C3CCC4COCC(N4C3=O)C5=CC(=C(C(=C5)F)F)F)OC

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C=C3CCC4COCC(N4C3=O)C5=CC(=C(C(=C5)F)F)F)OC

Isomeric SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)/C=C/3\CC[C@H]4COC[C@H](N4C3=O)C5=CC(=C(C(=C5)F)F)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.